molecular formula C17H24F3N5O2 B7027355 N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

Cat. No.: B7027355
M. Wt: 387.4 g/mol
InChI Key: CSDICSROZIJUDF-UHFFFAOYSA-N
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Description

“N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide” is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Properties

IUPAC Name

N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N5O2/c1-23-4-6-24(7-5-23)13-2-3-15(21-10-13)22-16(26)14-11-27-9-8-25(14)12-17(18,19)20/h2-3,10,14H,4-9,11-12H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDICSROZIJUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC(=O)C3COCCN3CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and morpholine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include trifluoroacetic acid, piperazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide: shares structural similarities with other morpholine derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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